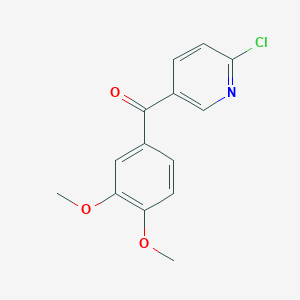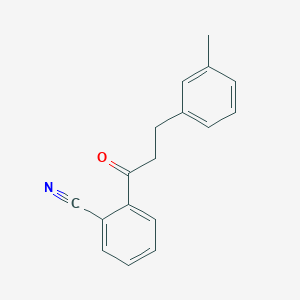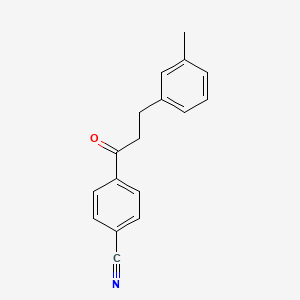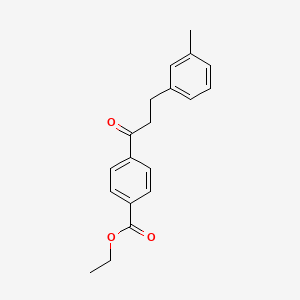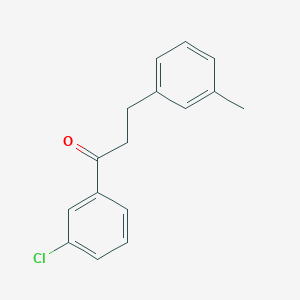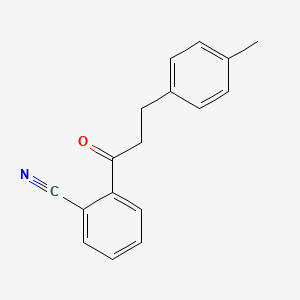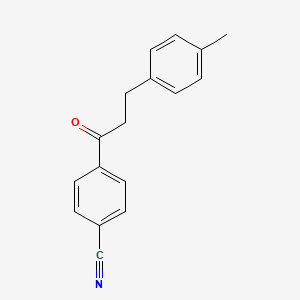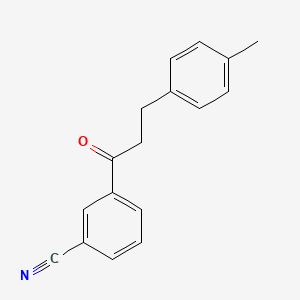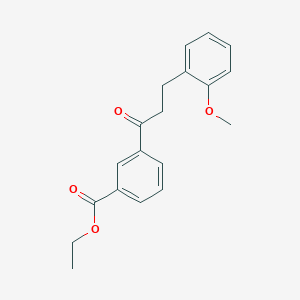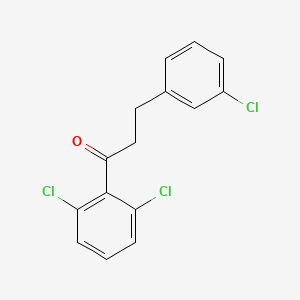
3-(3-Chlorophenyl)-2',6'-dichloropropiophenone
Descripción general
Descripción
3-(3-Chlorophenyl)-2',6'-dichloropropiophenone is a useful research compound. Its molecular formula is C15H11Cl3O and its molecular weight is 313.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
3-(3-Chlorophenyl)-2',6'-dichloropropiophenone, as a chlorinated compound, is part of a broader category of chemicals that have been extensively studied for their environmental impact, particularly in aquatic environments. Research focusing on chlorophenols, a related class of compounds, has shown that these substances can exert moderate to significant toxic effects on mammalian and aquatic life. The toxicity varies with exposure duration and environmental conditions, highlighting the need for careful management of such chemicals to mitigate their impact on ecosystems. Chlorophenols' persistence in the environment is variable; it can be low in the presence of adapted microflora capable of biodegrading these compounds, but may become moderate to high depending on environmental conditions, most notably for compounds similar to this compound (Krijgsheld & Gen, 1986).
Analytical and Detection Techniques
The development and optimization of analytical methods for detecting chlorinated phenols and their derivatives in environmental samples are crucial for monitoring and managing their environmental impact. Advances in fluorescence-based chemosensors, for example, provide highly selective and sensitive methods for detecting specific metal ions and organic molecules, including chlorophenols. These chemosensors can potentially be adapted for environmental monitoring of compounds like this compound and their degradation products, aiding in the assessment of their distribution and concentration in various environmental compartments (Roy, 2021).
Treatment and Mitigation Strategies
Research into the treatment of wastewater from industries that use or produce chlorinated compounds, including this compound, is critical for reducing their environmental release. Studies have explored various treatment technologies, such as advanced oxidation processes, bioremediation, and membrane filtration, to effectively remove these compounds from wastewater before discharge. The combination of biological processes and granular activated carbon has been shown to remove a significant percentage of chlorophenols and their derivatives from industrial wastewater, highlighting the potential for mitigating the environmental impact of such chemicals (Goodwin et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone is the oxidative phosphorylation process in cells . This compound, also known as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), is a chemical inhibitor of oxidative phosphorylation .
Mode of Action
CCCP acts as a nitrile, hydrazone, and protonophore . It causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . The chemical acts essentially as an ionophore and reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria, disrupting the normal activity of electron carriers . This disruption leads to a decrease in the efficiency of ATP synthase, the enzyme responsible for ATP production .
Result of Action
The primary result of CCCP’s action is the gradual destruction of living cells and death of the organism . This is due to the disruption of ATP production, which is essential for cell survival and function . . elegans models, suggesting a degree of hormesis .
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O/c16-11-4-1-3-10(9-11)7-8-14(19)15-12(17)5-2-6-13(15)18/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRPMXTVNCQTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644457 | |
| Record name | 3-(3-Chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-50-3 | |
| Record name | 3-(3-Chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


